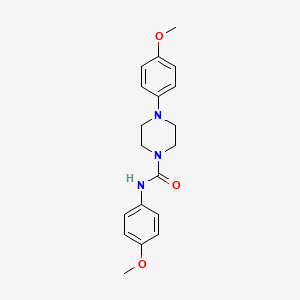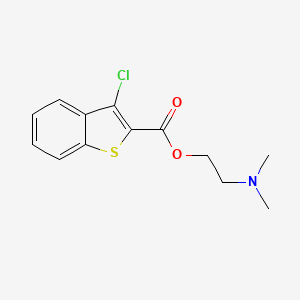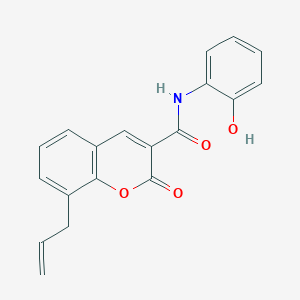
1-cyclohexyl-4-(3-phenylpropyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexyl-4-(3-phenylpropyl)piperazine, also known as CPP, is a chemical compound that belongs to the piperazine family. CPP has been extensively studied for its potential use as a research tool in neuroscience, particularly in the study of serotonin receptors. CPP is a potent and selective agonist of the 5-HT1B receptor, which is involved in the regulation of mood, anxiety, and pain perception.
Mechanism of Action
1-cyclohexyl-4-(3-phenylpropyl)piperazine acts as an agonist of the 5-HT1B receptor, which is a G protein-coupled receptor that is primarily found in the central nervous system. Activation of the 5-HT1B receptor by 1-cyclohexyl-4-(3-phenylpropyl)piperazine leads to the inhibition of adenylyl cyclase, which in turn leads to a decrease in the production of cyclic AMP. This signaling pathway is involved in the regulation of mood, anxiety, and pain perception.
Biochemical and Physiological Effects
1-cyclohexyl-4-(3-phenylpropyl)piperazine has been shown to have a number of biochemical and physiological effects in the central nervous system. It has been shown to increase the release of dopamine and norepinephrine in certain brain regions, which may contribute to its effects on mood and anxiety. 1-cyclohexyl-4-(3-phenylpropyl)piperazine has also been shown to have analgesic effects, possibly through its activation of the 5-HT1B receptor.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-cyclohexyl-4-(3-phenylpropyl)piperazine in scientific research is its selectivity for the 5-HT1B receptor. This allows researchers to study the function of this receptor in isolation, without the confounding effects of other serotonin receptors. However, one limitation of using 1-cyclohexyl-4-(3-phenylpropyl)piperazine is its relatively short half-life, which can make it difficult to study its effects over longer periods of time.
Future Directions
There are a number of potential future directions for research involving 1-cyclohexyl-4-(3-phenylpropyl)piperazine. One area of interest is the role of the 5-HT1B receptor in the regulation of mood and anxiety, and the potential use of 1-cyclohexyl-4-(3-phenylpropyl)piperazine as a therapeutic agent for these conditions. Another area of interest is the use of 1-cyclohexyl-4-(3-phenylpropyl)piperazine as a tool to study the function of other serotonin receptors, including the 5-HT2A and 5-HT2C receptors. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-cyclohexyl-4-(3-phenylpropyl)piperazine in the central nervous system.
Synthesis Methods
1-cyclohexyl-4-(3-phenylpropyl)piperazine can be synthesized using a variety of methods, including the reaction of cyclohexylmagnesium bromide with 1-(3-phenylpropyl)piperazine, or the reaction of cyclohexanone with 1-(3-phenylpropyl)piperazine in the presence of sodium borohydride.
Scientific Research Applications
1-cyclohexyl-4-(3-phenylpropyl)piperazine has been used extensively in scientific research as a tool to study the function of serotonin receptors. It has been shown to be a potent and selective agonist of the 5-HT1B receptor, which is involved in the regulation of mood, anxiety, and pain perception. 1-cyclohexyl-4-(3-phenylpropyl)piperazine has also been used in the study of other serotonin receptors, including the 5-HT2A and 5-HT2C receptors.
properties
IUPAC Name |
1-cyclohexyl-4-(3-phenylpropyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2/c1-3-8-18(9-4-1)10-7-13-20-14-16-21(17-15-20)19-11-5-2-6-12-19/h1,3-4,8-9,19H,2,5-7,10-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHJWJYQHHRPQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-4-(3-phenylpropyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B5683453.png)

![(3-chloro-4-fluorophenyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5683466.png)

![1-(2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-2-oxoethyl)-4-phenylpyrrolidin-2-one](/img/structure/B5683477.png)
![1-{1-cyclohexyl-3-[(2-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}cyclopropanecarboxamide](/img/structure/B5683482.png)


![ethyl 1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B5683507.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5683511.png)

![2-benzyl-8-(N-methyl-N-phenylglycyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5683527.png)
![N-methyl-2-(3-oxo-2-azaspiro[4.5]dec-2-yl)-N-[1-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5683534.png)
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N,5-dimethyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5683544.png)